molecular formula C7H11N3 B12307409 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B12307409
M. Wt: 137.18 g/mol
InChI Key: LOLDUCXVXJHDGP-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a versatile scaffold for the development of various bioactive molecules and materials makes it a valuable compound in scientific research .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2,4,6,9H,3,5H2,1H3

InChI Key

LOLDUCXVXJHDGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC=N2)N1

Origin of Product

United States

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